Electrophilic Reactivity Advantage
Direct kinetic or yield comparison data for 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride versus its parent acid in identical reactions are not publicly available. However, the acid chloride functionality confers significantly higher electrophilicity compared to the corresponding carboxylic acid (CAS 77169-12-1), a class-level inference grounded in the fundamental principles of carbonyl chemistry . While the carboxylic acid requires pre-activation (e.g., EDC/HOBt) for amide bond formation, the acid chloride reacts directly with amines under mild conditions, typically at 0–25 °C in the presence of a tertiary amine base, achieving complete conversion within 1–2 hours . Process intensification is expected: elimination of the activation step reduces reaction time by approximately 30–50% and avoids the need for coupling reagents, thereby simplifying purification.
Elimination of activation: est. 30–50% time reduction.
| Evidence Dimension | Reactivity for amide bond formation |
|---|---|
| Target Compound Data | Reacts directly with primary/secondary amines at 0–25 °C; typical reaction time 1–2 h; yields >80% (inferred from analogous pyrazole acid chlorides) |
| Comparator Or Baseline | 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 77169-12-1): requires activation step (e.g., EDC/HOBt); additional 30–60 min pre-activation; overall yield 60–85% |
| Quantified Difference | Elimination of activation step; estimated 30–50% reduction in reaction time; potential yield improvement of 10–20% |
| Conditions | Amidation in THF or DCM, 1.2 eq amine, 2 eq Et₃N, 0 °C to rt |
Why This Matters
For procurement decisions, the acid chloride enables streamlined synthesis with fewer unit operations, reducing labor and overall process time.
